N-pentanoyl-L-phenylalanine
Overview
Description
N-pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where the amino group is acylated with a pentanoyl group
Mechanism of Action
Target of Action
N-pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine . The primary targets of L-phenylalanine are the neurotransmitters norepinephrine and dopamine . L-phenylalanine serves as a precursor in the synthesis of these neurotransmitters . It also has a significant role in the antimicrobial activity against Gram-positive bacteria .
Mode of Action
The antidepressant effects of L-phenylalanine are due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects . In the case of antimicrobial activity, when L-phenylalanine is introduced into the sequence of antimicrobial peptide protonectin, it shows significant selectivity against Gram-positive bacteria .
Biochemical Pathways
L-phenylalanine is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is also involved in the biosynthesis of phenylpropanoids through the shikimate pathway . When L-phenylalanine is introduced into antimicrobial peptide protonectin, it enhances the selective antibacterial activity of its derivative against Gram-positive bacteria .
Pharmacokinetics
The pharmacokinetics of L-phenylalanine have been studied in animal models . After oral administration, peak plasma concentrations of L-phenylalanine were observed within 1 hour and returned to baseline within 4-8 hours
Result of Action
The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative against Gram-positive bacteria . In terms of neurological effects, L-phenylalanine may be helpful in some with depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the crystal structure of the P450 BM3 heme domain mutant in complex with N-imidazolyl-pentanoyl-L-phenylalanine and hydroxylamine showed that synergistic effects between exogenous dual-functional small molecules and the protein environment controlled regio- and enantioselectivity .
Biochemical Analysis
Biochemical Properties
N-pentanoyl-L-phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid and ammonia . This interaction is crucial for the phenylpropanoid pathway, leading to the production of various phenolic compounds with biological functions . Additionally, this compound may interact with other enzymes involved in amino acid metabolism, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For example, its interaction with phenylalanine ammonia-lyase (PAL) leads to the conversion of phenylalanine to trans-cinnamic acid and ammonia . This binding interaction is crucial for the compound’s role in the phenylpropanoid pathway. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid and ammonia . This interaction is crucial for the production of various phenolic compounds with biological functions. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in amino acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-phenylalanine in a suitable solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pentanoyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-pentanoyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentanoic acid.
Oxidation: The phenyl ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: L-phenylalanine and pentanoic acid.
Oxidation: Various oxidation products of the phenyl ring, such as phenolic compounds.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
N-pentanoyl-L-phenylalanine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Biochemistry: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving acylation and deacylation.
Material Science: It can be incorporated into polymers to modify their properties, such as hydrophobicity and thermal stability.
Analytical Chemistry: It can be used as a standard or reference compound in chromatographic and spectroscopic analyses.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-phenylalanine: Similar structure but with an acetyl group instead of a pentanoyl group.
N-butyryl-L-phenylalanine: Similar structure but with a butyryl group instead of a pentanoyl group.
N-hexanoyl-L-phenylalanine: Similar structure but with a hexanoyl group instead of a pentanoyl group.
Uniqueness
N-pentanoyl-L-phenylalanine is unique due to the specific length of its acyl chain, which can influence its hydrophobicity and interactions with biological targets. The pentanoyl group provides a balance between hydrophobicity and steric bulk, making it a valuable compound for studying structure-activity relationships in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
(2S)-2-(pentanoylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLJEQFZUMUPB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551914 | |
Record name | N-Pentanoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16859-51-1 | |
Record name | N-Pentanoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.